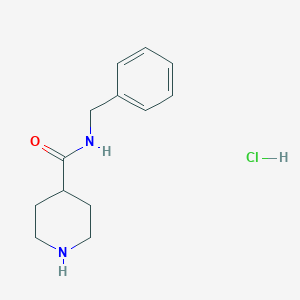

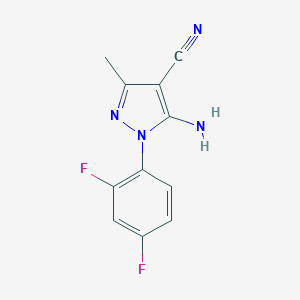

![molecular formula C9H14N2O B111037 2-[(2-氨基苯基)(甲基)氨基]乙醇 CAS No. 103763-87-7](/img/structure/B111037.png)

2-[(2-氨基苯基)(甲基)氨基]乙醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

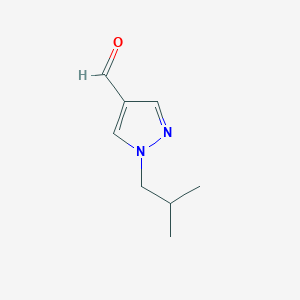

2-[(2-Aminophenyl)(methyl)amino]ethanol is a chemical compound that is structurally related to a class of compounds known as Aryl Alkyl Alcohols (AAAs). These compounds are characterized by the presence of an aryl group, which is typically a benzene ring that may be substituted or unsubstituted, and an alcohol group. The AAAs are used in various applications, including as fragrance ingredients due to their aromatic properties .

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-aminophenyl) ethanol, has been studied and involves a multi-step process starting from β-phenylethanol. This process includes esterification, nitration, hydrolysis, and reduction, leading to a high purity product that is a key intermediate in the production of cardiovascular drugs . Additionally, novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives have been synthesized from substituted acetophenones using high-yield reactions involving Oxoketene Dithioacetals . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol.

Molecular Structure Analysis

The molecular structure of AAAs, to which 2-[(2-Aminophenyl)(methyl)amino]ethanol is related, consists of an aryl group attached to an alkyl chain that bears an alcohol functional group. The specific structure of 2-[(2-Aminophenyl)(methyl)amino]ethanol would include an amino group on the phenyl ring and a methylamino group on the ethanol part of the molecule. This structure could potentially influence the compound's interaction with biological targets, as seen in molecular docking studies of similar compounds .

Chemical Reactions Analysis

The AAAs, including compounds similar to 2-[(2-Aminophenyl)(methyl)amino]ethanol, can participate in various chemical reactions due to their functional groups. For instance, the amino group can act as a nucleophile, and the alcohol group can undergo reactions typical of alcohols, such as esterification or oxidation. The synthesis of 1,2-amino alcohols from carbonyl compounds and α-silyl amines using a Cr/photoredox dual catalytic system is an example of the type of chemical reactions that compounds with amino alcohol functionalities can undergo .

Physical and Chemical Properties Analysis

The physical properties of AAAs, such as 2-(methylamino)ethanol and 2-(ethylamino)ethanol, have been studied in aqueous ternary mixtures. Measurements of densities and kinematic viscosities at different temperatures provide insight into the behavior of these compounds in solution . Although the specific physical and chemical properties of 2-[(2-Aminophenyl)(methyl)amino]ethanol are not provided, it can be inferred that they would be influenced by the presence of both the amino and alcohol groups, affecting solubility, boiling point, and reactivity.

科研应用

肽合成中的应用

碱敏感氨基保护基:研究了2-[(2-氨基苯基)(甲基)氨基]乙醇衍生物作为肽合成中潜在的碱敏感氨基保护基。具体来说,对2-(甲磺酰基)乙醇中甲基的修饰,导致引入尿素型氨基保护基的醇类,在碱性介质中表现出易溶性。这些保护基在甲基被苯基取代时对碱的敏感性更高,尤其是那些带有负诱导效应功能的苯基,如NO2或MeSO2 (Verhart & Tesser, 2010)。

合成过程和工业应用

心血管药物中间体的合成:利用2-(4-氨基苯基)乙醇的新型合成过程,这是心血管药物的关键中间体,展示了工业潜力。通过一系列反应,包括酯化、硝化、水解和还原,实现了产品的高产率和纯度,表明具有显著的工业应用价值 (Zhang Wei-xing, 2013)。

在二氧化碳捕集中的应用

用于CO2捕集的新型离子液体:研究了2-[(2-氨基苯基)(甲基)氨基]乙醇衍生物在形成新型阿尔卡明离子液体中的应用,显示出在二氧化碳捕集中有着很好的应用前景。这些研究旨在开发有效、成本效益高的离子液体溶剂,用于工业CO2捕集。这些溶剂在CO2捕集中的性能,以及它们的稳定性和再生能力,是活跃研究的领域 (Zhao et al., 2011)。

Safety And Hazards

性质

IUPAC Name |

2-(2-amino-N-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHNSQXARUHJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Amino(methyl)anilino]-1-ethanol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

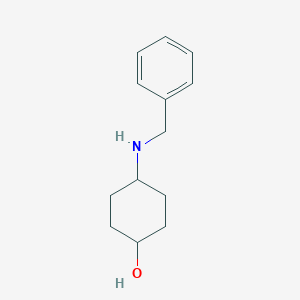

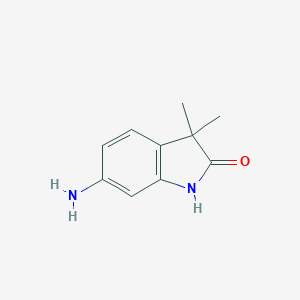

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)